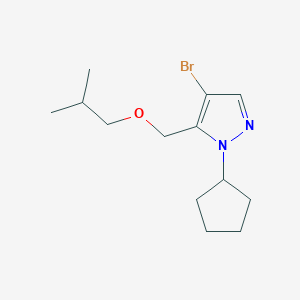
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that can be used to study various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the inhibition of the fatty acid amide hydrolase enzyme. This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting this enzyme, the compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole have been extensively studied. It has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, it has been shown to have potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is its selectivity and potency as an inhibitor of the fatty acid amide hydrolase enzyme. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole. One area of interest is its potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression. Additionally, further studies are needed to explore its mechanism of action and its effects on other physiological processes. Finally, research is needed to develop safer and more effective derivatives of this compound for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of cyclopentanone with ethyl acetoacetate to form 1-cyclopentyl-3-oxobutyl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-cyclopentyl-3-hydrazinyl-1-propanone. The final step involves the reaction of this intermediate with 4-bromo-1-methyl-5-(methoxymethyl)-1H-pyrazole to form the desired compound.
Applications De Recherche Scientifique
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole has been found to have potential applications in scientific research. It has been used as a tool to study the role of various biochemical and physiological processes in the body. One of the primary applications of this compound is in the study of the endocannabinoid system. It has been found to act as a selective and potent inhibitor of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of endocannabinoids.
Propriétés
IUPAC Name |
4-bromo-1-cyclopentyl-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-10(2)8-17-9-13-12(14)7-15-16(13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMGBGWABNHEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

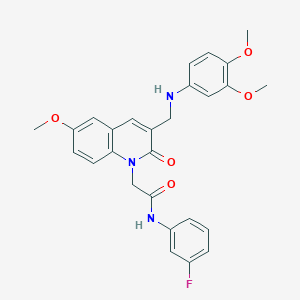
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
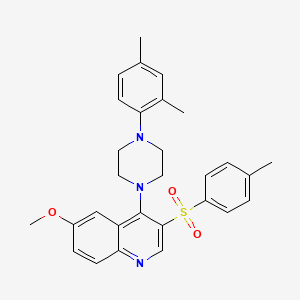
![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)
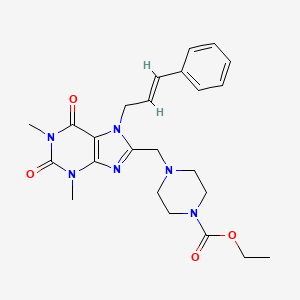
![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)
![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2948785.png)
![5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948786.png)
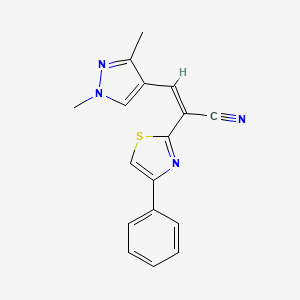
![N-(3-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2948788.png)
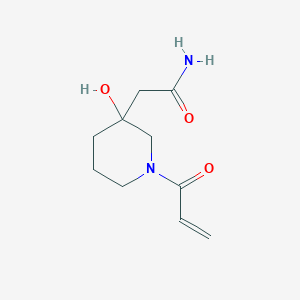
![N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B2948790.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2948793.png)
![Ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2948796.png)